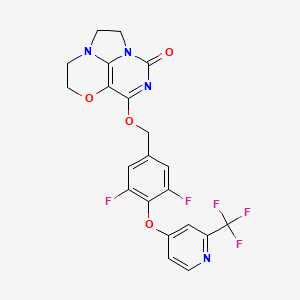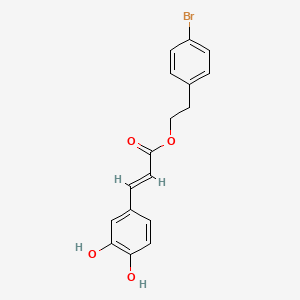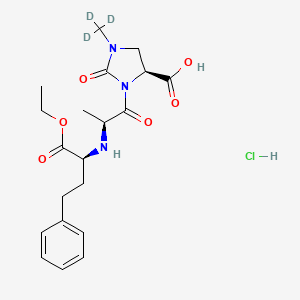
D-Ribose-13C,d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-13C,d: is a stable isotope-labeled compound of D-ribose, a naturally occurring pentose sugar. The “13C” denotes the presence of carbon-13, a stable isotope of carbon, which is used for tracing and studying metabolic pathways. D-Ribose is a crucial component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), playing a vital role in cellular energy production and genetic material synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Ribose-13C,d involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. One common method involves the fermentation of glucose-13C using specific strains of bacteria that can convert glucose to ribose. The reaction conditions typically include controlled temperature, pH, and nutrient supply to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. The use of genetically engineered microorganisms that can efficiently convert glucose-13C to ribose-13C is a common approach. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain high-purity this compound .
化学反応の分析
Types of Reactions: D-Ribose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid-13C.
Reduction: It can be reduced to form ribitol-13C.
Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate-13C.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic reactions using ribokinase can convert this compound to ribose-5-phosphate-13C under mild conditions.
Major Products:
- Ribonic acid-13C
- Ribitol-13C
- Ribose-5-phosphate-13C
科学的研究の応用
D-Ribose-13C,d has a wide range of scientific research applications:
- Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
- Biology: Helps in studying the biosynthesis of nucleotides and nucleic acids.
- Medicine: Investigated for its potential therapeutic effects in conditions like chronic fatigue syndrome and heart disease.
- Industry: Used in the production of labeled compounds for research and development purposes .
作用機序
D-Ribose-13C,d exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. The incorporation of carbon-13 allows researchers to trace the metabolic fate of ribose in cells. This compound is phosphorylated to ribose-5-phosphate-13C, which then enters various biosynthetic pathways, contributing to the synthesis of ATP, RNA, and DNA .
類似化合物との比較
- D-Ribose-1,2-13C2
- D-Ribose-2,3,4,5-13C4
- D-Ribose-13C
Comparison: D-Ribose-13C,d is unique due to its specific labeling pattern, which allows for detailed tracing of metabolic pathways. Compared to other labeled ribose compounds, this compound provides distinct advantages in studying specific metabolic processes and enzyme activities. Its high isotopic purity and stability make it a valuable tool in research .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.13 g/mol |
IUPAC名 |
(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxy(113C)pentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1D |
InChIキー |
PYMYPHUHKUWMLA-AJCDREGZSA-N |
異性体SMILES |
[2H][13C](=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


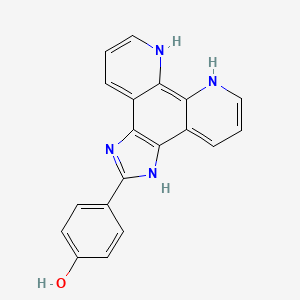
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)


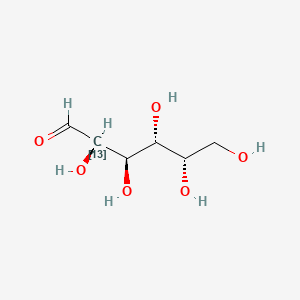
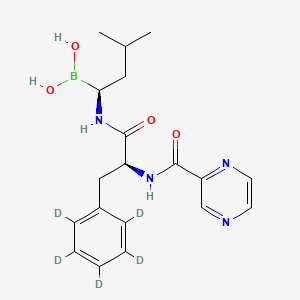
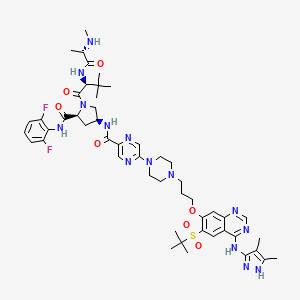
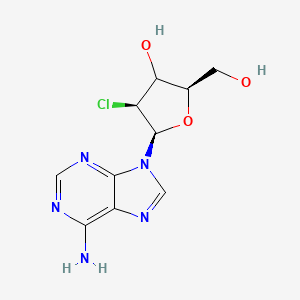
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
